molecular formula C20H19N3O4S B3629190 2-[[2-[Methyl(naphthalen-2-ylsulfonyl)amino]acetyl]amino]benzamide

2-[[2-[Methyl(naphthalen-2-ylsulfonyl)amino]acetyl]amino]benzamide

Cat. No.: B3629190
M. Wt: 397.4 g/mol
InChI Key: ILBAFHOSCTVZCW-UHFFFAOYSA-N
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Description

2-[[2-[Methyl(naphthalen-2-ylsulfonyl)amino]acetyl]amino]benzamide is a complex organic compound characterized by its unique structure, which includes a naphthalene ring, a sulfonyl group, and an amide linkage

Preparation Methods

The synthesis of 2-[[2-[Methyl(naphthalen-2-ylsulfonyl)amino]acetyl]amino]benzamide typically involves multiple steps. One common synthetic route includes the reaction of naphthalene-2-sulfonyl chloride with methylamine to form methyl(naphthalen-2-ylsulfonyl)amine. This intermediate is then reacted with 2-aminobenzamide under specific conditions to yield the final product .

Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity. These methods often require precise control over reaction parameters to ensure consistency and scalability.

Chemical Reactions Analysis

2-[[2-[Methyl(naphthalen-2-ylsulfonyl)amino]acetyl]amino]benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the amide or sulfonyl groups, leading to the formation of various derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to drive the reactions to completion .

Scientific Research Applications

2-[[2-[Methyl(naphthalen-2-ylsulfonyl)amino]acetyl]amino]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[[2-[Methyl(naphthalen-2-ylsulfonyl)amino]acetyl]amino]benzamide involves its interaction with specific molecular targets. The sulfonyl and amide groups can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity or altering their function. The naphthalene ring may also contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar compounds to 2-[[2-[Methyl(naphthalen-2-ylsulfonyl)amino]acetyl]amino]benzamide include:

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-[[2-[methyl(naphthalen-2-ylsulfonyl)amino]acetyl]amino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4S/c1-23(13-19(24)22-18-9-5-4-8-17(18)20(21)25)28(26,27)16-11-10-14-6-2-3-7-15(14)12-16/h2-12H,13H2,1H3,(H2,21,25)(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILBAFHOSCTVZCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NC1=CC=CC=C1C(=O)N)S(=O)(=O)C2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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